3-Ethyl-4-methyl-pyrrolidin-2-one
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Overview
Description
3-Ethyl-4-methyl-pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and significant applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methyl-pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-4-methyl-2-aminobutyric acid with acetic anhydride, followed by cyclization to form the pyrrolidinone ring . The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methyl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the lactam ring to a pyrrolidine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrrolidinones.
Scientific Research Applications
3-Ethyl-4-methyl-pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the ethyl and methyl substituents.
3-Methyl-pyrrolidin-2-one: Similar structure with a single methyl substituent.
4-Ethyl-pyrrolidin-2-one: Similar structure with a single ethyl substituent.
Uniqueness: This dual substitution pattern can lead to distinct biological activities and improved pharmacological properties compared to its analogs .
Properties
CAS No. |
561052-27-5 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-ethyl-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-6-5(2)4-8-7(6)9/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
BQFBBOGYICCLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC1=O)C |
Origin of Product |
United States |
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